molecular formula C21H31ClN6O8 B1667719 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride CAS No. 690270-65-6

4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

Cat. No.: B1667719
CAS No.: 690270-65-6
M. Wt: 531.0 g/mol
InChI Key: RAJFQMDUVDHLII-PYZPAVLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Balapiravir hydrochloride is synthesized through a series of chemical reactions involving the formation of a nucleoside analog. . The synthetic route typically involves:

  • Formation of the nucleoside analog core.
  • Introduction of the azido group.
  • Esterification with isobutyric acid.

Industrial Production Methods

The industrial production of Balapiravir hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Balapiravir hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted analogs .

Scientific Research Applications

Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .

Comparison with Similar Compounds

Balapiravir hydrochloride is unique among nucleoside analogs due to its specific inhibition of the RNA polymerase non-structural protein 5B. Similar compounds include:

Balapiravir hydrochloride stands out due to its specific target and the unique mechanism of action involving the conversion to its active form .

Biological Activity

Chemical Structure and Properties

The compound features a pyrimidine base with an azido group, which is known for its utility in bioconjugation and as a bioorthogonal labeling agent. Its structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₅
  • Molar Mass : Approximately 306.31 g/mol
  • CAS Number : [To be assigned]

Structural Highlights

ComponentDescription
BasePyrimidine
SugarBeta-D-ribofuranosyl
ModificationsTri-O-(2-methylpropanoyl) and azido group

Antiviral Properties

Research indicates that nucleoside analogs, particularly those modified with azido groups, exhibit antiviral properties. The azido moiety enhances the compound's ability to interfere with viral replication processes. Studies have shown that similar compounds can inhibit RNA viruses by targeting their polymerases or other essential proteins involved in the replication cycle.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in nucleotide metabolism. For example, studies on related pyrimidine derivatives have demonstrated inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications.

Case Studies

  • In Vitro Studies : A study conducted on a series of azido-containing nucleosides showed significant antiviral activity against HIV-1. The modified nucleosides were found to effectively inhibit viral replication at micromolar concentrations.
  • Cytotoxicity Assays : In another study, the cytotoxic effects of similar compounds were assessed against various cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
  • Mechanistic Insights : Mechanistic studies revealed that the incorporation of the azido group allows for selective targeting of nucleic acid structures, enhancing the compound's specificity and reducing off-target effects.

Synthesis

The synthesis of 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride involves several key steps:

  • Synthesis of the Azido Sugar : Starting from beta-D-ribofuranose, the sugar is modified to introduce the azido group at the 4-position.
  • Formation of the Pyrimidine Base : The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The azido sugar and pyrimidine base are coupled using phosphoramidite chemistry to form the final nucleoside structure.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1AzidationSodium azide
2CyclizationUrea derivatives
3CouplingPhosphoramidite

Properties

CAS No.

690270-65-6

Molecular Formula

C21H31ClN6O8

Molecular Weight

531.0 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride

InChI

InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1

InChI Key

RAJFQMDUVDHLII-PYZPAVLJSA-N

SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-1626;  RO-4588161;  R1626;  RO4588161;  R 1626;  RO 4588161

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 2
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 3
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 4
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 5
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 6
Reactant of Route 6
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

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